N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide
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Overview
Description
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide is a compound that features an adamantyl group, a cyclohexylmethoxy group, and a benzamide moiety The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of 1-adamantylamine with appropriate reagents.
Attachment of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable activating agent to form the cyclohexylmethoxy intermediate.
Coupling with Benzamide: The final step involves coupling the adamantyl and cyclohexylmethoxy intermediates with benzamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential drug lead.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the benzamide moiety can participate in hydrogen bonding and other interactions. The cyclohexylmethoxy group may influence the compound’s overall conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-N-methylbenzamide: This compound shares the adamantyl and benzamide moieties but lacks the cyclohexylmethoxy group.
(4-(1-adamantyl)phenoxy)acetic acid: This compound features an adamantyl group and a phenoxyacetic acid moiety, differing from the benzamide structure.
Uniqueness
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide is unique due to the presence of both the cyclohexylmethoxy and benzamide groups, which can impart distinct physical and chemical properties
Properties
Molecular Formula |
C24H33NO2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(cyclohexylmethoxy)benzamide |
InChI |
InChI=1S/C24H33NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-8-4-5-9-22(21)27-16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,25,26) |
InChI Key |
HELGBAFBVFSPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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